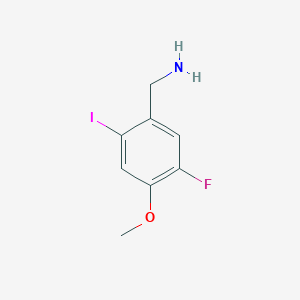
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a dioxoimidazolidinyl group, and a cyclohexenyl ethyl group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bromophenyl Intermediate: This involves the bromination of a phenyl ring using bromine or a brominating agent.
Formation of the Dioxoimidazolidinyl Group: This step involves the cyclization of an appropriate precursor to form the imidazolidinyl ring with two keto groups.
Coupling with Cyclohexenyl Ethyl Group: The final step involves coupling the bromophenyl and dioxoimidazolidinyl intermediates with the cyclohexenyl ethyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Aplicaciones Científicas De Investigación
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the dioxoimidazolidinyl group could participate in hydrogen bonding or other interactions. The cyclohexenyl ethyl group may influence the compound’s overall conformation and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(3-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
- 2-(4-(3-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide distinguishes it from its chlorinated or fluorinated analogs. Bromine’s larger atomic size and different electronic properties can lead to unique reactivity and interactions, making this compound particularly interesting for research and development.
Propiedades
Fórmula molecular |
C20H24BrN3O3 |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H24BrN3O3/c1-20(15-8-5-9-16(21)12-15)18(26)24(19(27)23-20)13-17(25)22-11-10-14-6-3-2-4-7-14/h5-6,8-9,12H,2-4,7,10-11,13H2,1H3,(H,22,25)(H,23,27) |
Clave InChI |
KZCORIJMXZJDNW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CC(=O)NCCC2=CCCCC2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


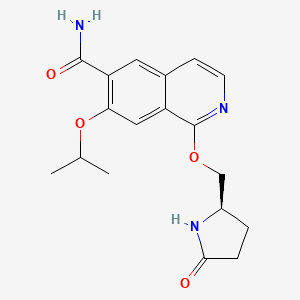

![cis-3a-Fluoro-5-isopropyl-N-methyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxamide](/img/structure/B12867632.png)
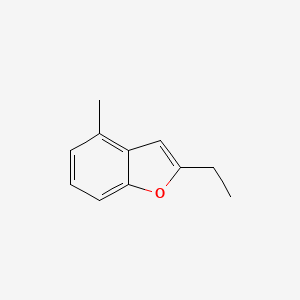
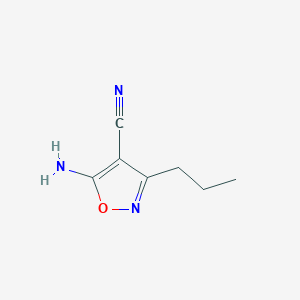
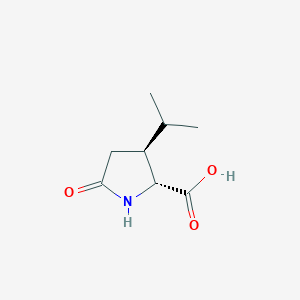
![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
![7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)
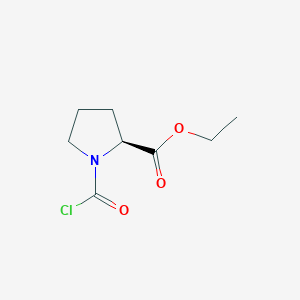

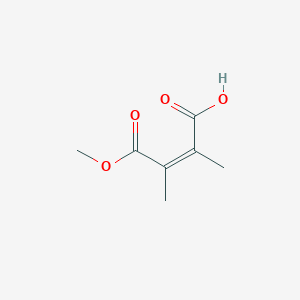
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)
